3-Chloro-5-cyanobenzoic acid

pKa Hammett constant acid strength

3-Chloro-5-cyanobenzoic acid (CAS 327056-71-3) is a disubstituted benzoic acid derivative bearing an electron-withdrawing chloro substituent at the meta (3-) position and a cyano group at the meta (5-) position relative to the carboxylic acid. Its molecular formula is C₈H₄ClNO₂ with a molecular weight of 181.58 g/mol.

Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
CAS No. 327056-71-3
Cat. No. B1603510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-cyanobenzoic acid
CAS327056-71-3
Molecular FormulaC8H4ClNO2
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)Cl)C#N
InChIInChI=1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12)
InChIKeyCAZBPYYWJAVBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-cyanobenzoic acid (CAS 327056-71-3): A Dual-Functional Benzoic Acid Building Block for Cross-Coupling and Nitrile Diversification


3-Chloro-5-cyanobenzoic acid (CAS 327056-71-3) is a disubstituted benzoic acid derivative bearing an electron-withdrawing chloro substituent at the meta (3-) position and a cyano group at the meta (5-) position relative to the carboxylic acid. Its molecular formula is C₈H₄ClNO₂ with a molecular weight of 181.58 g/mol . This substitution pattern simultaneously provides an aryl chloride handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a nitrile group that can be elaborated into amides, tetrazoles, amines, or carboxylic acids, making it a strategically differentiated intermediate relative to mono-substituted or regioisomeric analogs . The compound is documented as a key synthetic intermediate in patents covering metabotropic glutamate receptor antagonists and antimalarial hexahydropyrimidine analogs .

Why 3-Chloro-5-cyanobenzoic acid Cannot Be Replaced by Common In-Class Alternatives: The Regioisomeric and Functional-Group Imperative


The specific 3-chloro-5-cyano arrangement on the benzoic acid scaffold is not interchangeable with closely related analogs because the spatial orientation of the two electron-withdrawing groups governs both reactivity and downstream molecular geometry. The 3-chloro-4-cyano regioisomer (CAS 1261685-26-0) places the nitrile para to the carboxylic acid, altering the electronic landscape and the trajectory of substituents built off the chloro position [1]. The non-chlorinated analog 3-cyanobenzoic acid (CAS 1877-72-1) lacks the critical aryl chloride cross-coupling handle entirely, while 3,5-dichlorobenzoic acid (CAS 51-36-5) forfeits the nitrile group needed for amide, tetrazole, and amine diversification . In patents such as US 20030055085 A1, the 3-chloro-5-cyanobenzoic acid intermediate is explicitly employed as a specific building block; substituting any regioisomer would yield a different final compound with unpredictable pharmacological properties [2].

Quantitative Differentiation Evidence for 3-Chloro-5-cyanobenzoic acid Against Closest Analogs


Enhanced Acidity Over Non-Chlorinated and Regioisomeric Analogs Drives Differential Reactivity

3-Chloro-5-cyanobenzoic acid exhibits a predicted pKa of 3.27±0.10, making it the strongest acid among its closest comparators . This enhanced acidity arises from the additive electron-withdrawing effects of both the 3-chloro (σₘ = 0.37) and 5-cyano (σₘ = 0.56) substituents. By contrast, the non-chlorinated 3-cyanobenzoic acid has a measurably higher pKa of 3.60 at 25 °C, the 3-chloro-4-cyano regioisomer has a predicted pKa of 3.40, and 3,5-dichlorobenzoic acid has a predicted pKa of 3.46 [1]. The ~0.2–0.33 pKa unit decrease relative to the dichloro and regioisomeric analogs translates to approximately 1.6–2.1× greater acidity, which directly impacts carboxylate anion stability, salt formation efficiency, and the pH-dependent partitioning behavior critical in both reaction work-up and biological assays [2].

pKa Hammett constant acid strength substituent effect

Aqueous Solubility Suppression Relative to Non-Chlorinated Analog Enables Selective Solvent Extraction

The calculated aqueous solubility of 3-chloro-5-cyanobenzoic acid is 0.24 g/L (25 °C) . This is approximately 50× lower than the reported solubility of 3-cyanobenzoic acid (~1.2 g/100 mL at 25 °C) [1], and roughly 1.6× higher than the regioisomeric 3-chloro-4-cyanobenzoic acid (0.22 g/L) . The solubility profile places the compound in a narrowly differentiated window: sufficiently water-insoluble for efficient extraction into organic solvents (ethyl acetate, dichloromethane) during aqueous work-up, yet measurably more water-soluble than the 4-cyano regioisomer, which may offer practical advantages in reaction mixtures containing water-miscible co-solvents. The calculated LogP of 1.91 further supports predictable partitioning behavior .

aqueous solubility logP solvent extraction purification

Orthogonal Synthetic Handles: Aryl Chloride for Cross-Coupling and Nitrile for Downstream Diversification

The 3-chloro-5-cyanobenzoic acid scaffold uniquely combines an aryl chloride suitable for palladium-catalyzed cross-coupling with a nitrile group that can be independently transformed. The chloro substituent is reactive in Suzuki-Miyaura couplings, while the nitrile can undergo hydrolysis to amide/carboxylic acid, cycloaddition to tetrazole, or reduction to aminomethyl [1]. This contrasts with 3-cyanobenzoic acid, which lacks the cross-coupling handle, and 3,5-dichlorobenzoic acid, which lacks the nitrile diversification pathway. A patent example demonstrates the conversion of 3-chloro-5-cyanobenzoic acid (0.82 g, 4.97 mmol) to 3-chloro-5-cyanobenzoyl chloride in high yield using oxalyl chloride, confirming the carboxylic acid's amenability to activation without interference from the nitrile [2]. The compound also serves as a precursor to methyl 3-chloro-5-cyanobenzoate (CAS 327056-72-4), enabling orthogonal protection strategies .

Suzuki coupling nitrile conversion orthogonal reactivity building block

Documented Patent Pedigree in Pharmaceutical Intermediate Applications vs. Limited Use of Comparators

3-Chloro-5-cyanobenzoic acid is explicitly cited as a synthetic intermediate in at least three patent families: WO-2021032687 (antimalarial hexahydropyrimidine analogues), WO-2018066718 (therapeutic compounds), and AU-2008338965 / CA-2707513 (tetrahydrocyclopenta[b]indol-3-yl carboxylic acid derivatives for autoimmune and inflammatory disorders) . The US 20030055085 A1 patent provides a complete synthetic procedure starting from methyl 3,5-dichlorobenzoate (14.66 g, 71.5 mmol) to yield 1.8 g (83% yield in the final hydrolysis step) of 3-chloro-5-cyanobenzoic acid after silica gel chromatography and ester hydrolysis [1]. In contrast, the 3-chloro-4-cyano regioisomer (CAS 1261685-26-0) and 3-cyanobenzoic acid (CAS 1877-72-1) lack comparable documentation in pharmaceutical patent intermediates at this level of procedural detail, suggesting that the 3-chloro-5-cyano substitution pattern is preferentially selected by medicinal chemistry teams for specific target classes .

patent intermediate drug discovery mGluR antagonist antimalarial

Predicted LogP and PSA Values Position the Compound Favorably for CNS Drug-Like Properties Relative to More Polar Analogs

The calculated LogP of 3-chloro-5-cyanobenzoic acid is 1.91, with a topological polar surface area (TPSA) of 61.1 Ų . These values fall within the favorable range for CNS drug-likeness (LogP: 1–5; TPSA < 90 Ų). By comparison, the 3-chloro-4-cyano regioisomer has a higher calculated LogP of 2.09, indicating greater lipophilicity [1]. The non-chlorinated 3-cyanobenzoic acid has a LogP of approximately 1.49, making it more polar and potentially less membrane-permeable [2]. The carboxylic acid group (pKa 3.27) will be predominantly ionized at physiological pH, but the LogP of the neutral form provides a measure of intrinsic membrane permeability, which is relevant for ester or amide prodrug strategies where the acid is transiently masked. The incremental LogP difference of ~0.18 units between the 3,5- and 3,4-regioisomers, while small, can be significant in multiparameter optimization where fine-tuning of lipophilicity is required [3].

CNS drug-likeness LogP polar surface area physicochemical profiling

Procurement-Relevant Application Scenarios for 3-Chloro-5-cyanobenzoic acid (CAS 327056-71-3)


Medicinal Chemistry: Synthesis of Mglur5 Antagonist Scaffolds

The compound is employed as a carboxylic acid intermediate in the synthesis of heteropolycyclic metabotropic glutamate receptor (mGluR) antagonists, as described in US 20030055085 A1. The 3-chloro substituent serves as the cross-coupling site for introducing aryl or heteroaryl groups, while the 5-cyano group can be converted to an amidoxime for further heterocycle construction [1]. Procurement of this specific regioisomer is essential because the spatial relationship between the elaborated substituents dictates mGluR subtype selectivity.

Antimalarial Drug Discovery: Hexahydropyrimidine Analog Synthesis

WO-2021032687 discloses the use of 3-chloro-5-cyanobenzoic acid in the synthesis of antimalarial hexahydropyrimidine analogues. The chloro substituent provides a vector for introducing hydrophobic aromatic groups that occupy the parasite's chloroquine resistance transporter binding pocket, while the nitrile can be reduced or hydrolyzed to modulate solubility and metabolic stability [2]. The 0.24 g/L aqueous solubility facilitates extraction-based purification, while the pKa of 3.27 ensures the carboxylate is deprotonated at physiological pH, reducing non-specific binding risks.

Autoimmune and Inflammatory Disease Programs: Tetrahydrocyclopenta[b]indole Carboxylic Acid Derivatives

Patents AU-2008338965 and CA-2707513 describe the incorporation of 3-chloro-5-cyanobenzoic acid into tetrahydrocyclopenta[b]indol-3-yl carboxylic acid derivatives targeting autoimmune and inflammatory disorders. The compound's LogP of ~1.9 and TPSA of 61.1 Ų place derived compounds in a favorable physicochemical space for oral bioavailability, while the carboxylic acid group allows salt formation for improved formulation properties [3]. The 83% yield reported for the final hydrolysis step in the patent synthesis supports cost-effective scale-up for preclinical development.

Agrochemical Intermediate: Building Block for Crop Protection Agents

The compound is cited as an intermediate for agrochemical synthesis . The chloro substituent at the meta position provides a site for nucleophilic aromatic substitution or cross-coupling to introduce heterocyclic motifs common in fungicides and herbicides, while the nitrile group can be converted to amide or tetrazole bioisosteres. The compound's moderate water solubility (0.24 g/L) is advantageous for formulating agrochemical active ingredients that require controlled release properties. Suppliers offer the compound at ≥95% purity with batch-specific COA documentation (NMR, HPLC, GC), meeting the quality requirements for both research and pilot-scale agrochemical synthesis .

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